4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline

Catalog No.
S13314741
CAS No.
M.F
C9H7F3N4
M. Wt
228.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)anili...

Product Name

4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline

IUPAC Name

4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline

Molecular Formula

C9H7F3N4

Molecular Weight

228.17 g/mol

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)7-3-6(1-2-8(7)13)16-5-14-4-15-16/h1-5H,13H2

InChI Key

CPUZEOVBHKLETM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)C(F)(F)F)N

4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline is a chemical compound categorized under triazole derivatives. This compound features a triazole ring and a trifluoromethyl group attached to an aniline structure, contributing to its unique chemical properties. The molecular formula for this compound is C9H7F3N4C_9H_7F_3N_4 with a molecular weight of approximately 228.17 g/mol. Its structure allows for diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

  • Oxidation: Can yield N-oxides.
  • Reduction: May convert the triazole ring to dihydrotriazole derivatives.
  • Substitution: The trifluoromethyl group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide and m-chloroperbenzoic acid are typical oxidizing agents.
  • Reduction: Sodium borohydride and lithium aluminum hydride serve as common reducing agents.
  • Substitution: Nucleophiles such as amines, thiols, and alkoxides can facilitate substitution reactions.

4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline exhibits significant biological activities. Its mechanism of action involves interactions with specific molecular targets, including enzyme inhibition by binding to active sites. The presence of the triazole ring allows for coordination with metal ions, which can modulate various biochemical pathways. Furthermore, the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration.

Synthetic Routes

The synthesis of 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline generally involves:

  • Starting Materials: 4-chloro-2-(trifluoromethyl)aniline and sodium azide.
  • Catalyst: Copper catalyst is often used.
  • Solvent: Dimethylformamide (DMF) is commonly employed.
  • Temperature: The reaction typically occurs at temperatures ranging from 80°C to 120°C.

This method follows a nucleophilic substitution mechanism where the chlorine atom is replaced by the triazole ring .

Industrial Production

In industrial settings, continuous flow reactors may be utilized to optimize reaction conditions, enhancing yield and purity while allowing for better control over parameters .

Several compounds share structural or functional similarities with 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline:

Compound NameStructure FeaturesUnique Aspects
3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)anilineAniline with trifluoromethyl groupDifferent position of trifluoromethyl group impacts reactivity
4-(1H-1,2,3-triazol-1-yl)-3-(trifluoromethyl)anilineSimilar triazole structureVariations in substitution pattern affect biological activity
5-(trifluoromethyl)-1H-pyrazolePyrazole instead of triazoleDifferent heterocyclic structure may lead to distinct properties

These compounds highlight the unique positioning and functional groups that define the properties and potential applications of 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline in various fields .

4-(1H-1,2,4-Triazol-1-yl)-2-(trifluoromethyl)aniline belongs to the class of aniline derivatives fused with 1,2,4-triazole heterocycles. Its IUPAC name systematically describes its structure:

  • Aniline core: A benzene ring substituted with an amino group (-NH₂).
  • 1H-1,2,4-Triazol-1-yl substituent: A five-membered aromatic ring containing three nitrogen atoms, attached at the para position (C4) of the aniline ring.
  • Trifluoromethyl group (-CF₃): Positioned ortho (C2) to the amino group.

The molecular formula C₉H₇F₃N₄ (molecular weight: 228.17 g/mol) reflects its hybrid structure, combining aromatic, electron-withdrawing (-CF₃), and electron-donating (-NH₂) functionalities.

Table 1: Structural and Molecular Properties

PropertyValue
Molecular FormulaC₉H₇F₃N₄
Molecular Weight228.17 g/mol
IUPAC Name4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline
Key Functional GroupsAmino (-NH₂), Triazole, -CF₃

The compound’s structural isomerism is notable when compared to analogs such as 2-(triazol-1-yl)aniline (CAS 15213-01-1) and 4-(triazol-2-yl)-2-(trifluoromethyl)aniline (CID 39870041), which differ in triazole substitution patterns.

Historical Development in Heterocyclic Chemistry

The integration of triazole rings into aromatic amines emerged as a key strategy in late 20th-century organic chemistry, driven by the demand for bioactive molecules. Early work focused on simple triazole-aniline hybrids, but the introduction of trifluoromethyl groups marked a pivotal shift. The -CF₃ group, known for enhancing metabolic stability and lipophilicity, became a cornerstone in agrochemical and pharmaceutical design.

  • Triazole-Aniline Hybrids: Initial syntheses in the 1980s utilized nucleophilic aromatic substitution to attach triazoles to aniline cores. For example, 2-(triazol-1-yl)aniline (CAS 15213-01-1) was synthesized via copper-catalyzed coupling.
  • Trifluoromethyl Incorporation: Advances in fluorination techniques, such as the use of trifluoroacetic acid derivatives, enabled the direct introduction of -CF₃ groups at specific positions on aromatic rings.
  • Modern Optimizations: Recent methods employ multi-component reactions (MCRs) to streamline synthesis. For instance, benzene-1,3,5-triyl triformate (TFBen) has been used to assemble trifluoromethyl-triazole scaffolds in a single step.

Significance in Modern Organic Synthesis

This compound’s structural features make it a versatile intermediate in several contexts:

Pharmaceutical Applications

  • Triazole Role: The 1,2,4-triazole ring participates in hydrogen bonding and π-π interactions, enhancing binding affinity in kinase inhibitors and antifungal agents.
  • -CF₃ Effects: The electron-withdrawing -CF₃ group modulates electronic density, improving oxidative stability and bioavailability.

Synthetic Methodologies

  • Multi-Component Reactions (MCRs): The compound can be synthesized via MCRs combining trifluoroacetimidoyl chlorides, hydrazine hydrate, and TFBen, achieving yields up to 53% under metal-free conditions.
  • Regioselective Functionalization: The ortho -CF₃ group directs electrophilic substitution to specific positions, enabling precise derivatization.

Table 2: Comparative Analysis of Triazole-Aniline Derivatives

CompoundSubstituent PositionKey Feature
4-(1H-1,2,4-Triazol-1-yl)-2-(CF₃)anilineC4 (triazole), C2 (-CF₃)Dual electronic modulation
2-(Triazol-1-yl)anilineC2 (triazole)Simpler structure
4-(Triazol-2-yl)-2-(CF₃)anilineC4 (triazole-2-yl)Isomeric triazole orientation

Material Science Applications

  • Coordination Chemistry: The triazole nitrogen atoms serve as ligands for transition metals, facilitating the design of catalytic complexes.
  • Polymer Modification: Incorporation into polymer backbones enhances thermal stability and solvent resistance due to the -CF₃ group’s inertness.

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

228.06228073 g/mol

Monoisotopic Mass

228.06228073 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types